

BPR1J-097 vs Quizartinib AC220 efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

Get Quote

FLT3 Inhibitors at a Glance

The table below summarizes the key characteristics and available efficacy data for **BPR1J-097** and Quizartinib.

Feature	BPR1J-097	Quizartinib (AC220)
Developmental Stage	Preclinical (as of 2012) [1]	Clinical (Phase II/III trials) [2] [3]
Reported Potency (IC ₅₀ vs. FLT3)	1-10 nM (kinase activity) [1]	< 2 nM [3]
Cellular Efficacy (GC ₅₀)	MOLM-13: 21 ± 7 nM; MV4-11: 46 ± 14 nM [1]	Highly potent in FLT3-ITD+ cell lines (specific values not detailed in results) [3]
In Vivo Efficacy	Dose-dependent tumor growth inhibition & regression in murine xenograft models [1]	Confirmed efficacy in clinical trials for R/R AML [3]
Key Mechanisms	Inhibits FLT3 & STAT5 phosphorylation; triggers apoptosis [1]	Highly selective FLT3 inhibitor; first developed specifically for this target [3]

Feature	BPR1J-097	Quizartinib (AC220)
Clinical Response	Not available (Preclinical)	Composite complete remission rate of 44% in a Phase II trial (R/R AML) [2]
Reported Challenges	Not specified in available data	Resistance development (e.g., TKD mutations), disease relapse [3]

Preclinical Experimental Data and Protocols

The efficacy data in the table above is derived from standard preclinical experiments. Here are the typical methodologies used to generate such data, which are consistent across studies of this type [1] [4].

In Vitro Kinase Activity Assay

- **Objective:** To measure the half-maximal inhibitory concentration (IC_{50}) of the compound against the FLT3 kinase enzyme.
- **Protocol:** A recombinant FLT3 kinase domain is incubated with ATP and a test substrate. The compound is added at various concentrations. The remaining kinase activity is measured, often using a luminescent method (e.g., Kinase-Glo assay), which quantifies the amount of unconsumed ATP. The IC_{50} is calculated from the dose-response curve [4].

Cell Viability/Proliferation Assay

- **Objective:** To determine the concentration that causes 50% growth inhibition (GC_{50}) in FLT3-mutant leukemia cell lines (e.g., MOLM-13, MV4-11).
- **Protocol:** Cells are seeded in multi-well plates and treated with a range of compound concentrations for 48-72 hours. Viability is assessed using colorimetric assays like MTS, which measures metabolic activity. The GC_{50} value is calculated from the resulting dose-response curve [1] [4].

Western Blot Analysis

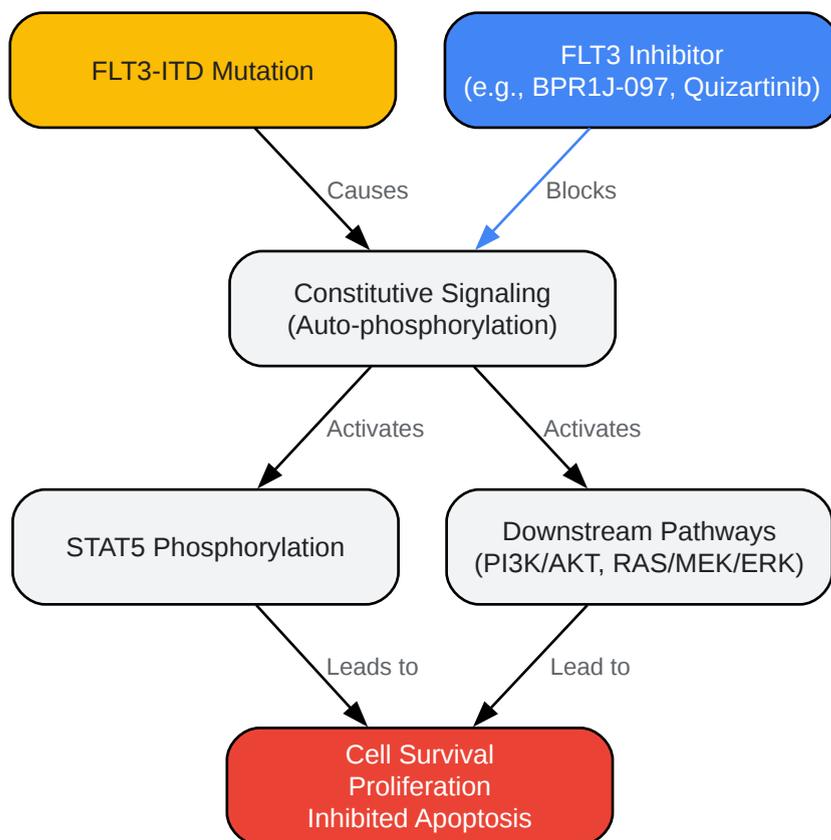
- **Objective:** To confirm the compound's mechanism of action by detecting inhibition of FLT3 phosphorylation and its key downstream signaling pathways (e.g., STAT5).
- **Protocol:** FLT3-driven AML cells are treated with the compound. Cell lysates are then prepared, separated by gel electrophoresis, and transferred to a membrane. The membrane is probed with specific antibodies against phosphorylated FLT3 (Tyr591), total FLT3, phosphorylated STAT5 (Tyr694), and total STAT5 to demonstrate inhibition of the target pathway [1] [4].

In Vivo Xenograft Model Studies

- **Objective:** To evaluate the anti-tumor activity of the compound in a live animal model.
- **Protocol:** Immunodeficient mice are implanted with human FLT3-ITD+ leukemia cells (e.g., MOLM-13). Once tumors are established, mice are treated with the compound or a vehicle control via oral gavage. Tumor volume or leukemia burden is monitored over time to assess the drug's ability to inhibit growth or cause regression [1] [4].

FLT3 Signaling and Inhibitor Action

The following diagram illustrates the signaling pathway driven by mutant FLT3 and how inhibitors like **BPR1J-097** and Quizartinib exert their effects.



[Click to download full resolution via product page](#)

Interpretation and Future Directions

- **BPR1J-097** remains a promising **preclinical candidate** with potent activity in laboratory models, but its clinical potential and performance relative to established drugs like Quizartinib cannot be assessed without further development and human trials [1].
- **Quizartinib** is a more mature, **clinically validated agent** specifically designed to target FLT3. It has demonstrated significant efficacy in patients with relapsed/refractory FLT3-ITD AML, leading to its evaluation in advanced clinical trials. However, a key challenge is the emergence of resistance, often through new mutations in the FLT3 tyrosine kinase domain (TKD) [3].
- **Future research** is focused on overcoming resistance, including the development of next-generation inhibitors and combination therapies. For instance, preclinical studies show that combining FLT3 inhibitors with other agents, like histone deacetylase (HDAC) inhibitors, can synergistically induce apoptosis in leukemia cells [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. BPR1J-097, a Novel FLT3 Kinase Inhibitor, Exerts Potent ... [pubmed.ncbi.nlm.nih.gov]
2. Investigational FMS-Like Tyrosine Kinase 3 (FLT3) ... [pmc.ncbi.nlm.nih.gov]
3. FLT3 inhibitor quizartinib (AC220) [pubmed.ncbi.nlm.nih.gov]
4. Evaluation of the Antitumor Effects of BPR1J-340, a Potent ... [journals.plos.org]

To cite this document: Smolecule. [BPR1J-097 vs Quizartinib AC220 efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548028#bpr1j-097-vs-quizartinib-ac220-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com